molecular formula C12H18ClN B2540850 N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride CAS No. 2445749-67-5

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2540850
CAS No.: 2445749-67-5
M. Wt: 211.73
InChI Key: LSXGCBLDDNFAPS-FXMYHANSSA-N
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Description

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride is a chemical compound with a complex structure It is known for its unique cyclopropyl ring and the presence of a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride typically involves several steps:

    Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.

    Introduction of the Methylphenyl Group: This step involves the addition of a methylphenyl group to the cyclopropyl ring, often through a Friedel-Crafts alkylation reaction.

    Methylation of the Amine: The final step involves the methylation of the amine group to form the desired compound. This can be done using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce a fully saturated amine.

Scientific Research Applications

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanamine;hydrochloride
  • N-Methyl-1-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]methanamine;hydrochloride
  • N-Methyl-1-[(1R,2R)-2-(4-bromophenyl)cyclopropyl]methanamine;hydrochloride

Uniqueness

N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-3-5-10(6-4-9)12-7-11(12)8-13-2;/h3-6,11-13H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXGCBLDDNFAPS-FXMYHANSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC2CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2CNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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